molecular formula C8H5BrClN3O B12976683 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine

Cat. No.: B12976683
M. Wt: 274.50 g/mol
InChI Key: URVTZIMNQJQMQO-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine typically involves the halogenation of pyridopyrazine derivatives. One common method includes the bromination and chlorination of pyridopyrazine using bromine and chlorine reagents under controlled conditions. The methoxy group can be introduced via methylation reactions using methanol or other methylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H5BrClN3O

Molecular Weight

274.50 g/mol

IUPAC Name

8-bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H5BrClN3O/c1-14-8-6(9)7-4(2-12-8)11-3-5(10)13-7/h2-3H,1H3

InChI Key

URVTZIMNQJQMQO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1Br)N=C(C=N2)Cl

Origin of Product

United States

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